Methyl 6-chloro-5-methylpyrazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

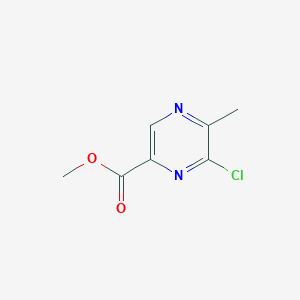

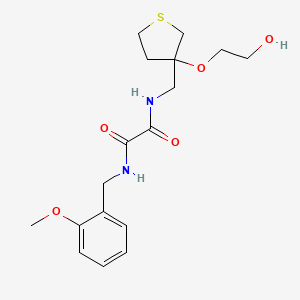

Methyl 6-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyrazine ring, with a carboxylate ester group at the 2nd position .

Mecanismo De Acción

Target of Action

The primary target of Methyl 6-chloro-5-methylpyrazine-2-carboxylate is the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .

Mode of Action

This compound acts as an immunomodulator . It has the ability to inhibit the STING pathway . By antagonizing STING activation, it offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Biochemical Pathways

The compound affects the STING pathway , which plays a crucial role in immune response regulation . Excessive or dysregulated STING activation has been implicated in the pathology and progression of certain conditions, such as cancer . Therefore, by inhibiting this pathway, the compound can potentially modulate these effects.

Pharmacokinetics

This compound exhibits moderate hydrophobicity, as suggested by its XLogP3-AA value of 1.3 . It has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances . It contains four hydrogen bond acceptors, enabling potential interactions with other molecules . The presence of two rotatable bonds suggests its flexibility in terms of conformational changes . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune response. By inhibiting the STING pathway, it can potentially prevent conditions where aberrant STING signaling contributes to disease manifestations, such as cancer . For example, in cancer, increased STING activation can promote tumor growth, metastasis, and immune evasion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its moderate hydrophobicity and ability to interact with polar substances suggest that it may interact differently in hydrophilic and hydrophobic environments . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Análisis Bioquímico

Biochemical Properties

One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .

Cellular Effects

By antagonizing STING activation, Methyl 6-chloro-5-methylpyrazine-2-carboxylate offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations . For example, in cancer, increased STING activation can promote tumor growth, metastasis, and immune evasion .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the STING pathway . This inhibition can help regulate immune responses, particularly the activation of interferon genes .

Temporal Effects in Laboratory Settings

This includes studying the changes in the effects of this product over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Métodos De Preparación

The synthesis of Methyl 6-chloro-5-methylpyrazine-2-carboxylate typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by esterification . The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

Methyl 6-chloro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 6-chloro-5-methylpyrazine-2-carboxylate has several scientific research applications:

Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Chemical Research: The compound is utilized in the study of pyrazine derivatives and their chemical properties.

Biological Research:

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Methyl 6-chloro-5-methylpyrazine-2-carboxylate can be compared with similar compounds such as:

Methyl 5-chloro-6-methylpyrazine-2-carboxylate: This compound has a similar structure but with the chlorine and methyl groups at different positions.

Methyl 6-chloropyridine-2-carboxylate: Another similar compound with a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity .

Propiedades

IUPAC Name |

methyl 6-chloro-5-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANUPZSGECXSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)

![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)

![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)